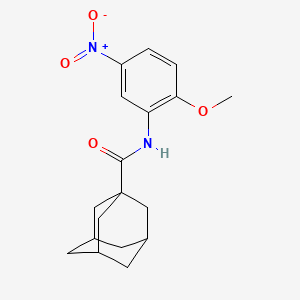

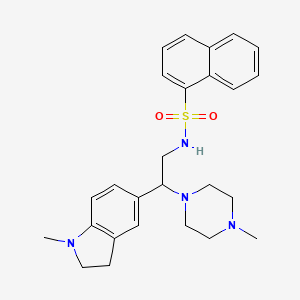

![molecular formula C22H15F3N4O2 B2506761 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941927-59-9](/img/structure/B2506761.png)

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound that likely exhibits biological activity due to its structural features, which include a pyrido[2,3-d]pyrimidin-3(4H)-one moiety and a trifluoromethyl benzamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of antipyrine derivatives with benzamide groups has been reported to yield good results and involves spectroscopic characterization . Similarly, the synthesis of pyridyl and pyrimidine benzamides, which are structurally related to the compound of interest, has been described, with the compounds showing activity in models of epilepsy and pain . These methods could potentially be adapted for the synthesis of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and supported by density functional theory (DFT) calculations . These studies reveal that the solid-state structures are often stabilized by hydrogen bonding and π-interactions, which could also be relevant for the compound . The presence of a pyrido[2,3-d]pyrimidin-3(4H)-one core is likely to influence the molecular conformation and intermolecular interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the pyrimidine moiety can participate in nucleophilic substitution reactions, as seen in SAR studies on pyrimidine derivatives . The trifluoromethyl group could also affect the electronic properties of the benzamide moiety, potentially influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often characterized by their spectroscopic data (IR, NMR, UV-Vis, Mass) and by their solid-state behavior . Compounds with similar structures have been found to exhibit luminescence and aggregation-enhanced emission, which could also be expected for N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide. Additionally, the presence of a trifluoromethyl group could impart lipophilic character to the compound, potentially affecting its bioavailability and solubility .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Histone Deacetylase Inhibition

A compound similar in structure, described as an orally active histone deacetylase (HDAC) inhibitor, shows selective inhibition of HDACs 1-3 and 11. This inhibition blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, highlighting its promise as an anticancer drug (Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibition

Another related compound, flumatinib, is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). It demonstrates significant antitumor activity, primarily metabolized by amide bond cleavage (Gong et al., 2010).

NF-kappaB and AP-1 Gene Expression Inhibition

Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1) has shown that modifications at the pyrimidine portion can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential for developing oral bioavailability (Palanki et al., 2000).

Organic Chemistry

Synthesis and Biological Activities of Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives, including thieno[2,3-d]pyrimidines, has been explored for their antimicrobial and anti-inflammatory properties. These studies underscore the versatility of pyrimidine derivatives in chemical synthesis and their potential as bioactive molecules (Tolba et al., 2018).

Antifungal Activity of Pyrimidine Derivatives

New pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activities against various fungi, showcasing the potential of these compounds in developing antifungal agents (Wu et al., 2021).

特性

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2/c1-13-27-19-17(6-4-12-26-19)21(31)29(13)15-10-8-14(9-11-15)28-20(30)16-5-2-3-7-18(16)22(23,24)25/h2-12H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQBXFRQKQLLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)

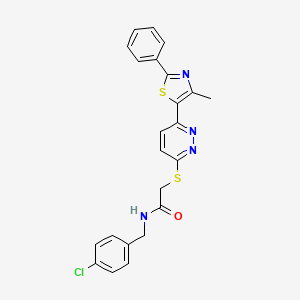

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

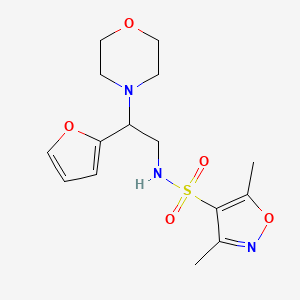

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

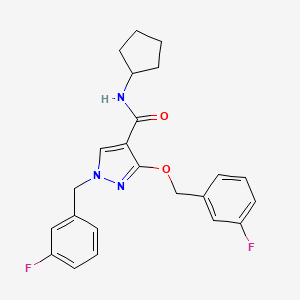

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)